methyl 3-ethoxy-4-hydroxybenzoate
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Overview
Description
methyl 3-ethoxy-4-hydroxybenzoate: is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the third position, a hydroxy group at the fourth position, and a methyl ester group. This compound is also known by other names such as methyl 4-hydroxy-3-ethoxybenzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-ethoxy-4-hydroxybenzoate typically involves the esterification of 3-Ethoxy-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: methyl 3-ethoxy-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: methyl 3-ethoxy-4-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a reference standard in the analysis of phenolic compounds. It is also investigated for its potential biological activities, including antioxidant and antimicrobial properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 3-ethoxy-4-hydroxybenzoate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Vanillic acid methyl ester (Methyl vanillate): Similar structure with a methoxy group instead of an ethoxy group.
Ethyl vanillate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness: methyl 3-ethoxy-4-hydroxybenzoate is unique due to the presence of both an ethoxy group and a methyl ester group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 3-ethoxy-4-hydroxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6,11H,3H2,1-2H3 |
InChI Key |
FSYOMFADSJUQJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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